N-(2-amino-4,6-dimethylphenyl)acetamide

Description

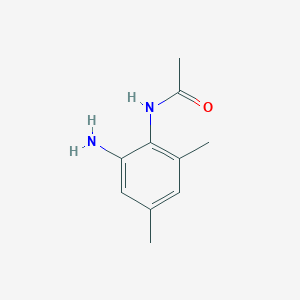

N-(2-Amino-4,6-dimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with amino (–NH₂) and methyl (–CH₃) groups at the 2nd, 4th, and 6th positions. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for diverse interactions in biological systems.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(2-amino-4,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) |

InChI Key |

JVCKFHPTCHXZDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)NC(=O)C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: N-(2-amino-4,6-dimethylphenyl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-amino-4,6-dimethylphenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Insights

- Amino Group Positioning: The presence of an –NH₂ group at the 2nd position in this compound distinguishes it from analogs like N-(2,6-dimethylphenyl)acetamide and N-(3-amino-2,6-dimethylphenyl)acetamide . Substitution patterns significantly influence hydrogen-bonding capabilities and electronic properties, which are critical for receptor binding .

- Halogenated Derivatives : Chlorinated analogs (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane permeability.

Physicochemical Properties

- pKa and Solubility: While direct data for this compound are unavailable, the pKa of a related compound (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) is 7.93 , suggesting moderate basicity. Chlorinated derivatives (e.g., ) likely exhibit lower solubility in aqueous media due to hydrophobic Cl substituents.

- Crystal Packing: Analogs like N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate show extensive hydrogen-bonding networks, which influence their solid-state stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-amino-4,6-dimethylphenyl)acetamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via acetylation of 2-amino-4,6-dimethylaniline using acetic anhydride or acetyl chloride under controlled conditions. Key intermediates, such as 2-chloro-4,6-dimethylacetanilide, are characterized via ¹H/¹³C NMR and FT-IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . For purification, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Yield optimization requires monitoring reaction temperature (e.g., 60–80°C) and stoichiometric ratios .

Q. How can the crystal structure of N-(2-amino-4,6-dimethylphenyl)acetamide be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol) are analyzed using a Bruker diffractometer. Data refinement with SHELXL (for small molecules) ensures accuracy in bond lengths/angles (e.g., C-N bond ~1.34 Å) and validates hydrogen bonding networks. R-factors (e.g., R₁ < 0.05) and residual electron density maps confirm structural reliability .

Advanced Research Questions

Q. How do substitution reactions at the acetamide group influence bioactivity, and what analytical methods resolve conflicting reactivity data?

- Methodology : Chlorine substitution (e.g., replacing Cl with amines) alters bioactivity. Conflicting reactivity data (e.g., hydrolysis rates under acidic vs. basic conditions) are resolved via HPLC-MS to track intermediate formation and kinetic studies (variable temperature/pH). For example, hydrolysis in 1M NaOH at 25°C yields 2,6-dimethylaniline, monitored by UV-Vis at 254 nm. Contradictions in yields may arise from steric effects or solvent polarity (e.g., DMF vs. THF) .

Q. What computational strategies predict the antiarrhythmic potential of N-(2-amino-4,6-dimethylphenyl)acetamide derivatives?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gap). Molecular docking (AutoDock Vina) evaluates binding affinity to cardiac ion channels (e.g., hERG). ADMET predictions (SwissADME) assess toxicity and bioavailability. For instance, derivatives with electron-withdrawing groups show enhanced binding to Na⁺ channels, validated by in vitro patch-clamp assays .

Q. How do spectroscopic techniques differentiate N-(2-amino-4,6-dimethylphenyl)acetamide from structurally similar compounds?

- Methodology : FT-IR distinguishes substituents (e.g., NH₂ stretch at ~3400 cm⁻¹ vs. Cl in 2-chloro analogs). Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 194.12 for C₁₀H₁₄N₂O). ¹H NMR resolves methyl group environments: 4,6-dimethyl protons appear as singlets (δ ~2.2 ppm), while NH₂ protons show broad peaks at δ ~5.5 ppm. Comparative studies with 2,6-dimethylphenyl derivatives highlight shifts due to para-amino groups .

Data Analysis & Experimental Design

Q. What statistical approaches address variability in reported anti-inflammatory IC₅₀ values for this compound?

- Methodology : Use ANOVA to assess inter-lab variability (e.g., cell lines, incubation times). Dose-response curves (GraphPad Prism) normalize data across studies. For in vivo models (e.g., carrageenan-induced edema), ensure n ≥ 6 and report SEM. Meta-analysis of IC₅₀ values (e.g., 12–18 µM) identifies outliers linked to assay sensitivity .

Q. How are crystallographic data validated when twinning or disorder complicates refinement?

- Methodology : PLATON checks for twinning (e.g., BASF parameter > 0.5). For disorder, refine occupancy ratios (e.g., 70:30 split) and apply ISOR/SADI restraints in SHELXL. Validate with Rint (< 0.05) and GOF (0.9–1.1). If unresolved, synchrotron radiation (e.g., λ = 0.7 Å) improves resolution .

Comparative Studies

Q. How does N-(2-amino-4,6-dimethylphenyl)acetamide compare to N-(2,6-dimethylphenyl) analogs in pharmacokinetic profiles?

- Methodology : In vitro metabolic stability assays (human liver microsomes) measure t₁/₂. LC-MS/MS quantifies metabolites (e.g., hydroxylation at the methyl group). The amino group enhances solubility (LogP ~1.2 vs. 2.1 for chloro analogs) but reduces BBB penetration (PAMPA assay) .

Q. What role do hydrogen-bonding motifs play in the solid-state stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.